What are the chemical properties of Ethyl 3-(furfurylthio)propionate?
What are the chemical properties of Ethyl 3-(furfurylthio)propionate?
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(furfurylthio)propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(furfurylthio)propionate, a molecule incorporating a furan ring and a thioether linkage, presents a unique combination of chemical functionalities. This guide provides a comprehensive analysis of its chemical properties, intended for professionals in research and drug development. We will delve into its structure, spectroscopic profile, inherent reactivity, and potential synthetic pathways. The discussion is framed from the perspective of a senior application scientist, emphasizing the practical implications of the molecule's characteristics in a laboratory and developmental context.
Molecular Structure and Physicochemical Characteristics
Ethyl 3-(furfurylthio)propionate (CAS No. 94278-27-0) is comprised of a furan ring linked via a methylene bridge to a sulfur atom, which in turn is connected to a propionate ethyl ester chain. This structure bestows upon it a dual nature: the aromatic, electron-rich character of the furan moiety and the nucleophilic reactivity of the thioether group.
The molecular structure can be visualized as follows:
Caption: Key reaction pathways of the furan moiety.
Reactivity of the Thioether Linkage
The sulfur atom in the thioether is weakly basic but acts as a good nucleophile due to the polarizability of its lone pair electrons. [1][2]
-
Nucleophilic Attack: The sulfur can attack electrophiles, such as alkyl halides, to form sulfonium salts. [1][3]This reactivity is analogous to the alkylation of amines.
-
Oxidation: Thioethers are readily oxidized. This is a crucial reaction both in synthetic chemistry and in drug metabolism. [1][4] * To Sulfoxide: Mild oxidizing agents (e.g., sodium periodate, one equivalent of H₂O₂) will convert the thioether to a sulfoxide. [5] * To Sulfone: Stronger oxidizing agents (e.g., excess H₂O₂, peroxy acids) will further oxidize the sulfoxide to a sulfone. [4][5]
Caption: Principal reactions of the thioether linkage.
Proposed Synthesis Methodology
A standard and efficient method for the synthesis of thioethers is the nucleophilic substitution reaction between a thiol and an alkyl halide, or a conjugate addition to an α,β-unsaturated carbonyl compound.
Experimental Protocol: Synthesis via Conjugate Addition
This protocol describes the synthesis of Ethyl 3-(furfurylthio)propionate from furfuryl mercaptan and ethyl acrylate.
-
Reagents and Setup:
-
Furfuryl mercaptan
-
Ethyl acrylate
-
A basic catalyst (e.g., triethylamine or sodium ethoxide)
-
An appropriate solvent (e.g., ethanol or THF)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser, under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Dissolve furfuryl mercaptan (1.0 eq) in the chosen solvent in the reaction flask.
-
Add the basic catalyst (0.1 eq of triethylamine or a catalytic amount of sodium ethoxide).
-
Cool the mixture in an ice bath.
-
Add ethyl acrylate (1.0-1.1 eq) dropwise to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or vacuum distillation to yield the pure Ethyl 3-(furfurylthio)propionate.
-
Safety and Handling
While not classified as acutely hazardous, proper laboratory safety protocols are essential. [6]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [7]* Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes, as it may cause irritation. [8][7][9]Avoid ingestion and inhalation. Keep away from strong oxidizing agents and strong bases. [7]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. [6]Recommended storage temperature is 2-8 °C. [6]
Conclusion and Applications
Ethyl 3-(furfurylthio)propionate is a molecule with distinct reactive centers that can be selectively targeted. The nucleophilic thioether allows for modifications such as oxidation and alkylation, while the electron-rich furan ring is amenable to electrophilic substitution and cycloaddition reactions. For drug development professionals, understanding the metabolic liabilities of the furan ring is paramount for predicting potential toxicity. The synthetic accessibility and dual functionality of this compound make it a versatile building block for creating more complex molecules and a valuable case study in the chemical properties of sulfur- and furan-containing heterocycles.
References
-
Wikipedia. Furan. Available at: [Link]
-
YouTube. (2019). 04.07 Thioethers. Available at: [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Available at: [Link]
-
Slideshare. (2016). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Available at: [Link]
-
YouTube. (2020). Five Member Heterocycles Reactivity of Furan. Available at: [Link]
-
SpectraBase. Ethyl 3-(furfurylthio)propionate. Available at: [Link]
-
ChemBK. Ethyl 3-(furfurylthio)propionate. Available at: [Link]
-
The Good Scents Company. ethyl 3-(furfuryl thio) propionate. Available at: [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]
-
Simple English Wikipedia. Thioether. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Available at: [Link]
-
Química Organica.org. The Thioethers. Available at: [Link]
-
LookChem. Ethyl 3-(furfurylthio)propionate. Available at: [Link]
-
FlavScents. ethyl 3-(furfuryl thio) propionate. Available at: [Link]
-
ResearchGate. (2000). Infrared spectrum (KBr pellets) of the poly-(thio ester) 4a. Available at: [Link]
-
OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]
-
The Good Scents Company. furfuryl thiopropionate. Available at: [Link]
-
PubChem. Ethyl 3-(methylthio)propionate. Available at: [Link]
-
Monomer-flavor.com. Ethyl 3- Furfurylthio Propionate Perfect Ingredient for Spice Synthesis CAS 94278-27-0. Available at: [Link]
-
Pharmacy Research. CAS 94278-27-0 Ethyl 3-(furfurylthio)propionate. Available at: [Link]
-
YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
-
NIST WebBook. 3-(Methylthio)propanoic acid ethyl ester. Available at: [Link]
-
Flavor Extract Manufacturers Association (FEMA). ETHYL 3-(FURFURYLTHIO)PROPIONATE. Available at: [Link]
-
The Good Scents Company. ethyl 3-(2-furyl) propanoate. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thioether - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. The Thioethers [quimicaorganica.org]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ethyl 3-(furfuryl thio) propionate, 94278-27-0 [thegoodscentscompany.com]
- 9. echemi.com [echemi.com]
